Product packaging for Chrysanthellinae(Cat. No.:)

Chrysanthellinae

Cat. No.: B7821435
M. Wt: 1191.3 g/mol
InChI Key: IBEZGTWSSFFKNB-JZEXCKIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysanthellinae is a chemical compound with the molecular formula C58H94O25 . It is a member of the Chrysanthellum genus of plants, which belong to the Asteraceae family . Currently, detailed information on the specific research applications, biological activity, and mechanism of action for this compound is limited in the scientific literature. Compounds from related Chrysanthemum species have been studied for potential bioactive properties, but these findings cannot be directly attributed to this compound without further research . Researchers are advised to consult specialized literature and conduct their own characterization studies. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H94O25 B7821435 Chrysanthellinae

Properties

IUPAC Name

[(2R,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3/t23-,24-,26+,27+,28+,29+,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51+,55-,56+,57+,58+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEZGTWSSFFKNB-JZEXCKIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H](C([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phytochemical Profiling and Structural Characterization of Chrysanthellinae Derived Compounds

Comprehensive Identification of Major Compound Classes in Chrysanthellinae Plants

The phytochemical composition of this compound is characterized by several major classes of compounds, each with distinct structural features.

Flavonoids and Flavonoid Glycosides

Flavonoids and their glycosidic forms represent a significant group of compounds isolated from this compound. These compounds are characterized by a diphenylpropane (C6-C3-C6) skeleton. Identified examples include Quercitrin, Myricetin, Luteolin-7-glucoside, Acacetin, Apigenin (B1666066), and Linarin.

Quercitrin: A quercetin (B1663063) O-glycoside substituted by an alpha-L-rhamnosyl moiety at position 3. nih.gov

Myricetin: A hexahydroxyflavone with hydroxyl groups at positions 3, 3', 4', 5, 5', and 7. nih.govmpg.de

Acacetin: A monomethoxyflavone, specifically 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one. fishersci.caresearchgate.netuni.lumpg.de

Apigenin: A trihydroxyflavone, 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. guidetopharmacology.orgmdpi.comuni.lunih.gov

Linarin: A glycosylated flavonoid, identified as acacetin-7-O-rutinoside. thegoodscentscompany.comresearchgate.netctdbase.orgnih.gov

Terpenoids and Sesquiterpene Lactones

Terpenoids, including sesquiterpene lactones, are another important class of compounds found in this compound. These compounds are derived from isoprene (B109036) units and exhibit a wide range of structures. Examples include Camphor, Isoborneol, Caryophyllene (B1175711) oxide, Germacrene D, α-Neoclovene, Spathulenol, and Intermedeol.

Camphor: A bicyclic monoterpenoid ketone. fishersci.sefishersci.fiatamankimya.comnih.gov

Isoborneol: A bicyclic monoterpenoid alcohol, an exo diastereomer of borneol. wikipedia.orgatamankimya.comeasychem.orgthegoodscentscompany.com

α-Neoclovene: A sesquiterpene and a carbotricyclic compound. nih.govnih.govthegoodscentscompany.com

Phenylpropanoids and Phenolic Acids

Phenylpropanoids and phenolic acids, characterized by a C6-C3 skeleton, are also present in this compound. This class includes compounds like Caffeic acid, Vanillic acid, and Chlorogenic acid.

Caffeic acid: A hydroxycinnamic acid with hydroxyl groups at positions 3 and 4 on the phenyl ring. nih.govscribd.comguidetopharmacology.orgnih.gov

Polyacetylenes

Polyacetylenes represent a class of compounds containing multiple triple bonds. Specific polyacetylenes identified in this compound include Cis-Spiroketalenolether polyyne, Chrysindins B, and Chrysindins C.

Chrysindins B: An aromatic ether with a reported presence in Penicillium chrysogenum. nih.gov

Lignans (B1203133) and Other Identified Chemical Entities

Beyond the major classes, other chemical entities, including lignans, have been identified in this compound. Lignans are dimeric phenylpropanoids. The comprehensive phytochemical profiling often reveals a complex mixture of compounds in these plants.

Methodologies for Qualitative and Quantitative Chemical Composition Analysis

The qualitative identification and quantitative determination of chemical compounds in this compound require the application of various analytical methodologies. These techniques enable the separation, detection, and measurement of the diverse phytochemicals present.

Commonly employed techniques include chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for detailed structural information and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural elucidation. Spectrophotometric methods can be used for the quantitative analysis of specific compound classes, such as flavonoids and phenolic acids.

Detailed research findings on the chemical composition of this compound are often presented in the form of chromatographic profiles and tables listing the identified compounds and their concentrations in different plant parts or extracts. These studies provide crucial data for understanding the phytochemical diversity and potential bioactivity of this compound species.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds in complex mixtures, such as plant extracts. In the study of Chrysanthellum americanum, HPLC is employed to profile the diverse range of compounds present, particularly flavonoids and saponins (B1172615), which are known to be abundant in this plant. extrasynthese.comnih.govsdiarticle3.com

HPLC analysis typically involves passing a liquid mobile phase through a stationary phase packed in a column. Compounds in the extract interact differently with the stationary phase based on their chemical properties, leading to their separation. A detector then measures the separated compounds as they elute from the column, generating a chromatogram that shows peaks corresponding to individual components.

Studies have utilized HPLC to analyze the flavonoid content in C. americanum extracts. For instance, HPLC analysis has revealed the presence of flavonoids such as quercetin, rutin, and gallic acid in different extracts of the plant. researchgate.net The use of specific detection methods, such as UV-Vis detection at different wavelengths (e.g., 280, 320, and 360 nm), allows for the selective monitoring of compounds with characteristic UV-Vis absorption properties, such as flavonoids and phenolic compounds. mdpi.com

UHPLC (Ultra-High-Performance Liquid Chromatography), a more advanced form of HPLC, offers improved separation efficiency and speed. UHPLC coupled with a Diode Array Detector (DAD) has been used to monitor peaks and record UV-Vis spectra of various compounds in C. americanum extracts between 200 and 500 nm, providing valuable information for compound identification based on their spectral characteristics. mdpi.com

Data from HPLC analysis can be presented in the form of chromatograms, showing retention times and peak areas, or in tables summarizing the identified compounds and their relative abundance or concentration in the extract.

Example Data Table (Illustrative based on findings):

CompoundRetention Time (min)Detection Wavelength (nm)Relative Abundance (%)
QuercetinX.XX360XX.X
RutinY.YY360YY.Y
Gallic AcidZ.ZZ280ZZ.Z
Flavonoid AA.AA320AA.A
Saponin (B1150181) BB.BB-BB.B

Note: Specific retention times and abundance values would depend on the experimental conditions and the specific extract analyzed.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Constituent Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds. This method is particularly valuable for analyzing the essential oil composition of Chrysanthellum americanum. researchgate.netresearchgate.nettandfonline.comresearchgate.netlvb.lt

In GC/MS, the volatile components of a sample are first separated based on their boiling points and interaction with the stationary phase in a gas chromatography column. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

Studies on the essential oil obtained from the aerial parts of C. americanum have extensively utilized GC/MS. Analysis of the hydrodistillate has led to the identification of a significant number of compounds, with sixty-five compounds being identified in one study. researchgate.netresearchgate.nettandfonline.comresearchgate.netlvb.lt

Key volatile constituents identified by GC/MS include caryophyllene oxide, hexa-2,4-dienol, β-caryophyllene, α-pinene, and verbenol (B1206271), which were found as the main components in the essential oil. researchgate.netresearchgate.nettandfonline.comresearchgate.netlvb.lt The relative percentages of these main constituents have been reported, providing quantitative information about the essential oil composition. researchgate.netresearchgate.nettandfonline.comresearchgate.netlvb.lt

HS-SPME-GC-MS (Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry) is another variant used for analyzing volatile components, allowing for the sampling of volatile compounds from the headspace above a sample. maxapress.com This technique has been applied in the analysis of volatile components in Chrysanthemum species, highlighting its utility in characterizing the volatile profile of related plants. maxapress.com

GC-MS analysis generates chromatograms showing the separation of volatile compounds and mass spectra for each detected peak, enabling the identification and relative quantification of the components.

Example Data Table (Based on reported findings):

CompoundRelative Percentage (%)
Caryophyllene oxide20
Hexa-2,4-dienol10
β-caryophyllene6
α-pinene4.5
Verbenol4.5
Other compounds(Sum of others)

Advanced Spectroscopic Methods for Structural Assignment (e.g., NMR, UV-Vis, IR)

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation of compounds isolated from Chrysanthellum americanum. These methods provide detailed information about the functional groups, chemical environment, and connectivity of atoms within a molecule. researchgate.netresearcher.lifebabcock.edu.ngdntb.gov.uagoogle.frslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework and the arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR are routinely used. ¹H NMR provides details about the types of protons and their neighboring environments, while ¹³C NMR gives information about the carbon skeleton. 2D NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish correlations between protons and carbons, aiding in the complete assignment of signals and confirmation of the molecular structure. researchgate.netresearchgate.netdntb.gov.ua NMR spectroscopy has been used in the structural elucidation of new compounds isolated from C. americanum, such as tinobakisin and tinobakiside. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for detecting compounds with chromophores, such as conjugated double bonds and aromatic rings, which are common in flavonoids and other phenolic compounds found in C. americanum. mdpi.comresearcher.lifedntb.gov.ua The UV-Vis spectrum provides information about the presence and types of these functional groups and can be used for quantitative analysis. For example, UV-Vis spectrophotometry has been used to determine flavonoid levels and monitor the absorbance of extracts at specific wavelengths. nih.govsdiarticle3.commdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of molecular bonds. Different functional groups (e.g., hydroxyl, carbonyl, aromatic C=C) absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum for each compound. researchgate.netresearcher.lifeslideshare.net IR spectroscopy is used to identify the presence of specific functional groups within the isolated compounds, which helps in confirming the proposed structures.

The combination of data from NMR, UV-Vis, and IR spectroscopy allows researchers to piece together the structural features of a compound and ultimately determine its complete molecular structure.

Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Analysis (e.g., LC-HRMS)

Mass Spectrometry (MS) techniques are essential for determining the precise molecular mass of compounds and obtaining fragmentation patterns that provide structural information. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), are particularly valuable for analyzing complex plant extracts without prior isolation of individual compounds. researcher.lifebabcock.edu.ngdntb.gov.uagoogle.frresearchgate.netresearchgate.netnih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. After separation by LC, compounds are introduced into the MS, where they are ionized and their mass-to-charge ratios (m/z) are measured. This technique allows for the detection and tentative identification of numerous compounds in a single analysis. google.frnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the elemental composition of a compound, which is crucial for confirming its molecular formula. mdpi.comdntb.gov.uaresearchgate.netresearchgate.netmdpi.com HRMS can differentiate between compounds with very similar nominal masses, improving the confidence in compound identification.

LC-HRMS: Coupling LC with HRMS (LC-HRMS) or Ultra-High-Performance Liquid Chromatography with HRMS (UHPLC-HRMS) offers a powerful platform for comprehensive phytochemical profiling. mdpi.comresearchgate.netmdpi.com This combination enables the separation of complex mixtures and the precise mass measurement of each separated component, facilitating the identification of known compounds and the detection of potentially new ones.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). The fragmentation pattern provides structural information about the precursor ion, helping to confirm its identity or elucidate the structure of an unknown compound. nih.govmdpi.com LC-MS/MS and LC-HRMS/MS are widely used for detailed structural characterization. nih.govmdpi.com

Mass spectrometry techniques have been applied in the phytochemical investigation of C. americanum to determine the molecular weight of isolated compounds and to obtain fragmentation data for structural confirmation. mdpi.comresearchgate.netdntb.gov.ua For example, UHPLC-ESI-MS and high-resolution Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) have been implemented to obtain qualitative information on the chemical composition of C. americanum extracts. mdpi.comresearchgate.net These techniques are vital for the identification of known compounds by comparing their mass spectra and retention times with those of authentic standards or spectral databases, and for the characterization of novel compounds.

Example Data (Illustrative of HRMS data):

A compound isolated from C. americanum might show a precise molecular mass determined by HRMS, for example, m/z 303.0501 [M+H]⁺. This precise mass can be used to calculate a possible elemental composition, such as C₁₅H₁₀O₇, which could correspond to a flavonoid like quercetin. Fragmentation analysis by MS/MS would then provide further structural details to confirm the identity.

Example Data Table (Illustrative of LC-HRMS findings):

CompoundRetention Time (min)Measured m/z [M+H]⁺Calculated m/z [C₁₅H₁₀O₇+H]⁺Elemental Composition
Putative QuercetinX.XX303.0501303.0505C₁₅H₁₀O₇
Compound YY.YY465.1080465.1085C₂₁H₂₀O₁₂

Note: Specific values are illustrative. Actual values would be obtained from experimental data.

The combination of these advanced analytical and spectroscopic techniques provides a comprehensive approach to the phytochemical profiling and structural characterization of the diverse compounds present in Chrysanthellum americanum extracts.

Isolation and Purification Strategies for Novel Chrysanthellinae Chemical Entities

Solvent Extraction Methodologies

Solvent extraction is the foundational step in separating target compounds from the solid plant material. The choice of solvent is critical and depends largely on the polarity of the compounds of interest. Studies on Chrysanthellum americanum and similar plant matrices highlight the common use of polar solvents, often in aqueous mixtures, to effectively extract flavonoids and saponins (B1172615).

Aqueous ethanol (B145695) is a frequently employed solvent system. For instance, dried and ground whole Chrysanthellum americanum has been macerated with 80% v/v aqueous ethanol for efficient extraction. Ethanol and methanol (B129727) are favored due to their capacity to solubilize polar saponins while minimizing denaturation. In the context of flavonoid extraction from related species, a 75% ethanol concentration under ultrasonic conditions has demonstrated optimal yields. Similar ethanol-water mixtures (60-80%) are hypothesized to maximize solubility for compounds like chrysanthellin B, although empirical validation is necessary.

Methanol is another effective polar solvent used for extracting secondary metabolites, including polyphenols and flavonoids. Alcoholic solvents, such as methanol, are believed to efficiently penetrate cell membranes, facilitating the extraction of intracellular components.

Water-based extraction methods, including infusion, percolation, maceration, and techniques assisted by ultrasounds and microwaves, have also been investigated for isolating bioactive principles from Chrysanthellum americanum. Maceration with water at elevated temperatures, such as 60°C, has been studied for its extraction kinetics.

The liquid-to-solid ratio is a key parameter influencing extraction efficiency. An appropriate ratio is necessary to maximize the extraction content, as an excessive solvent volume can lead to the co-extraction of a large number of impurities. Ratios such as 25:1 (v/w) have been suggested for efficient mass transfer during solvent extraction.

Chloroform, a less polar solvent, is typically used in liquid-liquid extraction procedures to partition compounds based on their polarity after an initial extraction with a more polar solvent. This step helps in removing lipids and other less polar interfering compounds from the extract.

Chromatographic Separation Techniques

Following initial extraction, chromatographic techniques are indispensable for the separation and purification of individual compounds from the complex crude extract. These methods exploit differences in the adsorption, partition, or size exclusion properties of the constituents.

Column Chromatography Approaches

Column chromatography is a widely used technique for the initial fractionation and purification of extracts from Chrysanthellum americanum.

Silica (B1680970) gel chromatography is commonly employed, particularly for the purification of saponins and flavonoids. Compounds are separated based on their differential adsorption onto the silica stationary phase, typically using a gradient elution with solvent mixtures of increasing polarity.

Sephadex LH-20 is another valuable stationary phase utilized in column chromatography for the separation of natural products, including steroids, terpenoids, lipids, and low molecular weight peptides. This medium, a hydroxypropylated cross-linked dextran, exhibits both hydrophilic and lipophilic characteristics, allowing for separation based on molecular size and partition depending on the solvent system used. It has been used in the purification schemes for compounds isolated from plants.

Preparative HPLC and GC for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying target compounds from complex mixtures on a larger scale than analytical HPLC. This method offers high resolution and can be adapted for various compound classes by selecting appropriate stationary phases (e.g., C18 reversed-phase silica) and mobile phases (e.g., gradients of acetonitrile-water). Preparative HPLC has been specifically mentioned as an isolation technique for bioactive constituents from Chrysanthellum americanum extracts.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is primarily used for the analysis and identification of volatile or semi-volatile compounds, such as those found in essential oils. While GC-MS is powerful for identification, preparative GC can be used for the isolation of volatile compounds in larger quantities. The composition of the essential oil from Chrysanthellum americanum has been analyzed by GC-MS, identifying various volatile compounds.

Crystallization and High-Purity Compound Acquisition

Crystallization is a purification technique used to obtain high-purity solid compounds. It involves dissolving the crude or partially purified material in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the desired compound while impurities remain in the solution.

In the context of Chrysanthellum americanum extracts, ethanol-induced precipitation has been used to remove polysaccharides and proteins from crude extracts, leaving saponins in solution. Concentrating the crude extract and adding chilled ethanol can effectively precipitate these impurities. Crystallization can also be initiated by seeding the solution with pure crystals of the desired compound, promoting selective crystallization and enhancing purity. This method is particularly useful for obtaining highly pure individual compounds after initial chromatographic separation.

Biosynthetic Pathways of Key Secondary Metabolites in Chrysanthellinae

Elucidation of Flavonoid Biosynthesis Pathways and Related Enzymes

Flavonoids represent a major class of secondary metabolites found in Chrysanthellum. Their biosynthesis begins with the phenylpropanoid pathway, which provides the precursor molecules. A key enzyme in the initial steps of flavonoid biosynthesis is Chalcone Synthase (CHS) (EC 2.3.1.74). CHS catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone, the central precursor for various flavonoid subclasses wikipedia.orgnih.gov. CHS is considered the first committed enzyme in the flavonoid biosynthesis pathway wikipedia.org.

Another important class of enzymes in flavonoid biosynthesis are Flavone (B191248) Synthases (FNSs). These enzymes catalyze the conversion of flavanones into flavones. Two types of FNS exist: FNS I (a soluble enzyme) and FNS II (a membrane-bound cytochrome P450 enzyme). Studies in Chrysanthemum species have identified Flavone Synthase II (FNS II) as playing a significant role in the biosynthesis of flavones like apigenin (B1666066) and its derivatives nih.govresearchgate.netnih.gov. For instance, research in Chrysanthemum morifolium has shown that the expression of the CmFNSII-1 gene is highly correlated with the content of apigenin in ray florets nih.govresearchgate.net. A natural variation in the CiFNSII-1.2 gene, a recently duplicated flavone synthase II gene in Chrysanthemum indicum, has been linked to enhanced flavone accumulation and drought adaptation, with specific amino acid residues (246th and 261th) contributing to higher enzymatic activity researchgate.netnih.gov.

Other enzymes involved in the diversification of flavonoid structures include O-methyltransferases (OMTs), which catalyze the methylation of hydroxyl groups on flavonoid scaffolds. Studies on Chrysosplenium americanum (a related species, though not Chrysanthellum americanum) have identified several flavonol OMTs with strict position specificity, suggesting a coordinated sequence of methyl transfers in flavonoid modification nih.gov. While specific OMTs in Chrysanthellum americanum require further detailed characterization, the presence of methylated flavonoids in the plant suggests their involvement.

The complexity of flavonoid biosynthesis in plants is also attributed to the relatively low specificity of some enzymes, allowing them to act on different flavonoid substrates, leading to a polyvariant nature of accumulation phytomorphology.com.

Investigating Terpenoid Biosynthetic Routes

Terpenoids, also known as isoprenoids, form another large and diverse group of secondary metabolites found in Chrysanthellum americanum researchgate.netamazonaws.comextrasynthese.com. These compounds are synthesized from two central five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comnih.govresearchgate.netnih.gov. Plants utilize two distinct biosynthetic pathways, localized in different cellular compartments, to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway mdpi.comnih.govresearchgate.netnih.govkegg.jp.

The MVA pathway operates primarily in the cytosol and begins with acetyl-CoA. It involves a series of enzymatic steps, including the action of acetoacetyl-CoA thiolase, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and HMG-CoA reductase (HMGR), to produce IPP mdpi.comnih.govnih.gov. HMGR is considered a key regulatory enzyme in the MVA pathway nih.govnih.gov.

The MEP pathway is localized in the plastids and utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP) as starting materials mdpi.comresearchgate.netnih.gov. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the initial condensation step mdpi.comnih.gov. The MEP pathway is responsible for the precursors of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), while the MVA pathway primarily supplies precursors for sesquiterpenes (C15), triterpenes (C30), and sterols nih.govresearchgate.netkegg.jp.

Subsequent to the formation of IPP and DMAPP, prenyltransferases catalyze the head-to-tail condensation of these units to form longer chain prenyl diphosphates, such as geranyl diphosphate (GPP - C10), farnesyl diphosphate (FPP - C15), and geranylgeranyl diphosphate (GGPP - C20) mdpi.comresearchgate.net. These prenyl diphosphates serve as the direct precursors for the various classes of terpenoids, with different terpene synthases catalyzing the cyclization and structural modifications that lead to the vast diversity of terpenoid skeletons researchgate.net.

While Chrysanthellum americanum is known to contain terpenoids, including components in its essential oil like caryophyllene (B1175711) oxide, β-caryophyllene, α-pinene, and verbenol (B1206271) extrasynthese.com, specific details on the characterized terpenoid biosynthetic enzymes and pathways within this particular species require further dedicated research. General knowledge of plant terpenoid biosynthesis pathways provides the framework for understanding their production in Chrysanthellum.

Understanding Phenylpropanoid Biosynthetic Networks

The phenylpropanoid pathway is a central metabolic route in plants that provides precursors for a wide array of secondary metabolites, including flavonoids, lignins, coumarins, and lignans (B1203133) extrasynthese.comfrontiersin.org. This pathway begins with the deamination of the essential amino acid phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) frontiersin.org. This step is considered a key regulatory point in the pathway.

Downstream enzymes in the phenylpropanoid pathway lead to the formation of various activated cinnamic acid derivatives, such as 4-coumaroyl-CoA wikipedia.org. As mentioned earlier, 4-coumaroyl-CoA is a substrate for Chalcone Synthase in the flavonoid biosynthesis pathway wikipedia.org. The phenylpropanoid network is interconnected, with branches leading to the synthesis of different classes of compounds. For instance, the pathway also leads to the biosynthesis of coumarins and lignans extrasynthese.comfrontiersin.org.

While Chrysanthellum americanum is known to contain phenylpropanoids, including chalcones like marein (B1676073) and aurones like maritimein (B191792) extrasynthese.comresearchgate.netcore.ac.uk, detailed studies specifically elucidating the complete phenylpropanoid biosynthetic network and the activity of key enzymes like PAL within this species are areas that would benefit from further investigation. The presence of these compounds confirms the activity of the phenylpropanoid pathway in Chrysanthellum americanum.

Transcriptomic and Metabolomic Integration for Pathway Mapping and Regulation

Integrated transcriptomic and metabolomic analyses are powerful approaches for deciphering complex biosynthetic pathways and their regulation in plants. Transcriptomics provides information on gene expression levels, indicating which genes (and thus which enzymes) are active under specific conditions or in different tissues. Metabolomics provides a snapshot of the metabolites present, revealing the end products of metabolic pathways. By integrating these two datasets, researchers can correlate gene expression patterns with metabolite accumulation, helping to identify candidate genes encoding enzymes involved in the biosynthesis of specific compounds and understand the regulatory mechanisms at play nih.govnih.govresearchgate.net.

Studies in Chrysanthemum species (including Chrysanthemum morifolium and Chrysanthemum indicum) have successfully utilized integrated transcriptomics and metabolomics to investigate the biosynthesis of flavonoids and terpenoids nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. For example, integrated analyses have revealed the molecular mechanisms underlying variations in floral scent (related to terpenoids) and flower color (related to flavonoids, particularly anthocyanins) in different chrysanthemum cultivars nih.govnih.govresearchgate.netresearchgate.net. These studies have identified key structural genes encoding biosynthetic enzymes and transcription factors that regulate their expression nih.govnih.govnih.govresearchgate.net.

Transcriptomic and metabolomic studies can help map the steps in the pathways, identify potential bottlenecks, and uncover how environmental factors or genetic variations influence the production of secondary metabolites. For instance, integrated analyses in Chrysanthemum have shown that flavonoid metabolism actively participates in the plant's cold response, with increased accumulation of flavonoids and upregulation of related biosynthetic genes under low temperatures nih.gov.

Applying these integrated approaches specifically to Chrysanthellum americanum would be crucial for a comprehensive understanding of its secondary metabolite biosynthesis, allowing for the identification of novel enzymes, regulatory genes, and the precise pathways leading to the characteristic compounds found in this species.

Comparative Biosynthesis Across Different Chrysanthellinae Species and Varieties

The genus Chrysanthellum includes several species and varieties, and there can be variations in the types and quantities of secondary metabolites produced among them. Comparative biosynthesis studies across different Chrysanthellum species and varieties can provide insights into the evolutionary diversification of biosynthetic pathways and the genetic basis for chemical variation.

While extensive comparative studies specifically focused on the biosynthesis of flavonoids, terpenoids, and phenylpropanoids across the entire Chrysanthellum genus are not widely documented in the provided search results, research on related Chrysanthemum species highlights the potential for such variation researchgate.netfrontiersin.org. For example, comparative transcriptome analyses of different Chrysanthemum species have provided insights into flavonoid and terpenoid biosynthesis, indicating differences in gene expression that could contribute to variations in metabolite profiles researchgate.net. Phylogenetic studies also help understand the evolutionary relationships between species, which can inform comparative biosynthetic investigations researchgate.netfrontiersin.org.

Variations in secondary metabolite profiles among different species or varieties can be attributed to differences in the presence, expression levels, or catalytic efficiency of the enzymes involved in the biosynthetic pathways, as well as variations in regulatory elements. Comparative transcriptomics and metabolomics, as discussed in the previous section, are valuable tools for identifying these differences.

Understanding the comparative biosynthesis within the Chrysanthellum genus could reveal which species or varieties are particularly rich in certain compounds and provide a basis for targeted cultivation or breeding efforts. For Chrysanthellum americanum, comparing its biosynthetic capabilities with other Chrysanthellum species could highlight unique aspects of its secondary metabolism and the genetic factors underlying the production of its characteristic compounds.

Chemical Synthesis and Derivatization of Chrysanthellinae Associated Lead Compounds

Total Synthesis Strategies for Complex Natural Products Isolated from Chrysanthellinae

Total synthesis of complex natural products found in Chrysanthellum americanum, such as chrysanthellin A and B, involves constructing the entire molecule from simpler, commercially available precursors through a series of controlled chemical reactions. Chrysanthellin A is a complex saponin (B1150181) with a triterpene core and multiple sugar units. extrasynthese.comnih.govsimsonpharma.combiocat.com Chrysanthellin B is also a saponin with a similar complex structure. nih.govjinpanlab.combiosynth.comjinpanlab.comchemicalbook.com The intricate structures of these compounds, featuring multiple stereocenters and glycosidic linkages, present significant challenges for total synthesis.

Semi-Synthetic Modification of Core Structures (e.g., Chrysin (B1683763) derivatives)

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and modifying its structure through chemical reactions. This is a common strategy for obtaining derivatives of flavonoids like chrysin and luteolin (B72000), which are present in Chrysanthellum americanum. nih.govamazonaws.com

Chrysin (5,7-dihydroxyflavone) is a key flavonoid often used as a starting material for semi-synthetic modifications. wikipedia.orgfishersci.caguidetopharmacology.orglipidmaps.orguni.lu Modifications are frequently performed at the hydroxyl groups at positions 5 and 7, and sometimes on the B ring. For example, the 7-hydroxy group of chrysin can be selectively protected before further modifications are carried out. acs.org Alkylation and acylation reactions at the phenolic hydroxyl sites, particularly at C7 and C4', are common strategies to alter the properties of flavonoids like luteolin. nih.gov

Research has explored the synthesis of chrysin derivatives through various reactions, including alkylation, the Mannich reaction, addition-elimination, and sigmatropic rearrangement. acs.org One approach involves treating chrysin with potassium carbonate in anhydrous DMF followed by reaction with methyl 2-bromoacetate to form ester derivatives. nih.gov Another method describes the synthesis of chrysin derivatives by modifying the 7-hydroxyl group using microwave O-alkylation. researchgate.net The introduction of different substituents, such as aromatic groups or long-chain aliphatic hydrocarbons, at the 7-position of chrysin has been investigated to potentially improve biological activities. frontiersin.org

Semi-synthesis is also applied to luteolin (a tetrahydroxyflavone). mdpi.comnih.govnih.govuni.luguidetopharmacology.orgmq.edu.auresearchgate.net For instance, acyl derivatives of luteolin have been synthesized by introducing acetyl, propionyl, and butyryl groups to the hydroxyl groups at positions 5, 7, 3', and 4'. nih.gov Semi-synthetic methods for luteolin can also involve using hesperidin (B1673128) or hesperetin-7-O-glucoside as starting materials through dehydro-demethylation reactions. google.com

Design and Synthesis of Analogs to Explore Structure-Reactivity Relationships

The design and synthesis of analogs of this compound compounds are essential for understanding the relationship between their chemical structure and their chemical reactivity or interactions. By systematically modifying specific parts of the molecule, researchers can investigate how these changes influence properties.

For flavonoids like chrysin and luteolin, structure-reactivity relationship studies often involve altering the substitution patterns on the A and B rings or modifying the heterocyclic C ring. For example, studies on luteolin derivatives have explored modifications at the C-7 and C-8 positions to understand their impact. mdpi.com The presence and position of hydroxyl groups, particularly ortho-dihydroxy groups on the B ring and the substitution pattern on the A ring, are known to significantly influence the reactivity and properties of flavonoids. nih.gov

The synthesis of hybrid structures, such as linking the chrysin scaffold to other moieties like acetohydrazide, has been explored to create analogs with potentially altered activities. nih.gov Similarly, incorporating groups like α-lipoic acid into chrysin derivatives has been investigated. frontiersin.org The synthesis of methoxy (B1213986) and 4-thio derivatives of luteolin has also been reported to study how these structural changes affect properties. reading.ac.uk

Data from these studies can reveal how specific functional groups or structural motifs contribute to the compound's behavior in chemical reactions or its physical properties.

Development of Novel Synthetic Routes for Enhanced Compound Accessibility

Developing novel and efficient synthetic routes is crucial for improving the accessibility of this compound-associated compounds, especially those that are difficult or costly to isolate from natural sources. The goal is often to achieve higher yields, reduce reaction steps, use milder conditions, and employ more environmentally friendly processes.

For chrysin synthesis, novel methods including microwave-assisted O-alkylation have been developed, which can significantly reduce reaction times compared to traditional methods. researchgate.net Alternative routes using readily available starting materials like 1,3,5-trimethoxybenzene (B48636) have been explored for the synthesis of chrysin and luteolin. researchgate.netgoogle.comresearchgate.net These routes often involve steps like Friedel-Crafts acylation, Claisen-Schmidt condensation, cyclization, and demethylation. mdpi.comgoogle.comresearchgate.net

Research continues to focus on optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and purity of the synthesized compounds. nih.gov The development of one-pot synthesis methods for luteolin derivatives exemplifies efforts to reduce the number of steps and simplify the synthetic process. nih.govmdpi.com

Advanced Analytical Methodologies for Comprehensive Chemical Analysis in Chrysanthellinae Research

Omics Technologies in Phytochemical Research (e.g., Metabolomics, Chemoprofiling)

Omics technologies, such as metabolomics and chemoprofiling, play a significant role in the comprehensive analysis of the complex chemical composition of Chrysanthellum. Metabolomics, the large-scale study of small molecules within a biological system, can provide a snapshot of the metabolic state of the plant and help identify a wide range of compounds present in its extracts. nih.gov Chemoprofiling, a related approach, focuses on creating a chemical fingerprint of a sample, allowing for the comparison of different plant samples, extracts, or cultivation conditions. colab.ws

Studies have utilized metabolomics to explore the chemical variations in different Chrysanthemum cultivars, identifying a large number of metabolites, including anthocyanins, which contribute to flower color. nih.gov This demonstrates the power of metabolomics in revealing biochemical differences within a plant genus. Chemoprofiling using techniques like GC-MS and HPLC has been applied to compare the essential oil compositions of different Chrysanthemum species, highlighting variations in volatile compounds such as camphor, borneol, and pinene. colab.wsnih.gov These approaches are invaluable for understanding the natural variability in Chrysanthellum and for quality control purposes.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC×GC-MS)

Hyphenated techniques, which combine separation methods with detection methods, are essential for resolving and identifying the numerous compounds found in Chrysanthellum extracts. Liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography coupled with mass spectrometry (GC-MS) are prominent examples. LC-MS/MS (tandem mass spectrometry) provides enhanced structural information by fragmenting ions and analyzing the resulting fragments, enabling more confident identification of compounds in complex mixtures. mdpi.comresearchgate.netmdpi.com GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds, such as those found in essential oils. nih.govresearchgate.netmaxapress.comnih.govresearchgate.net

Research on Chrysanthellum americanum has employed UHPLC-ESI-MS and high-resolution Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to gain qualitative information on the chemical composition of extracts. mdpi.com LC-MS/MS analysis has been used for the tentative identification of secondary metabolites in Chrysanthemum extracts, with studies reporting the identification of numerous phytoconstituents based on their retention times and fragment ions. researchgate.net GC-MS has been widely applied to analyze the volatile components of Chrysanthemum species, identifying compounds like caryophyllene (B1175711) oxide, α-pinene, and thymol. nih.govmaxapress.comresearchgate.net The combination of chromatographic separation and mass spectrometric detection provides a powerful platform for the detailed analysis of Chrysanthellum phytochemicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative and Qualitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used for both the qualitative identification and quantitative analysis of compounds in Chrysanthellum research. NMR provides detailed structural information about molecules based on the behavior of atomic nuclei in a magnetic field. ajol.infoinnovareacademics.in This allows for the unambiguous identification of isolated compounds and can also be used to analyze complex mixtures, providing a "fingerprint" of the sample. nih.govmdpi.com Quantitative NMR (qNMR) allows for the determination of the concentration of specific compounds within a sample without the need for external calibration curves of structurally similar compounds.

NMR spectroscopy, including 1H and 13C NMR, has been used to determine the structures of isolated compounds from Chrysanthellum indicum, including a proposed steroidal structure for one isolate. ajol.info NMR fingerprinting has been explored for studying plant metabolites and can be used in conjunction with data processing and machine learning methods for analyzing complex samples like plant flavors. mdpi.com While less sensitive than mass spectrometry for some applications, NMR's ability to provide detailed structural information and perform quantitative analysis makes it a valuable tool in the comprehensive study of Chrysanthellum constituents. mdpi.com

Spectrophotometric and Spectrofluorometric Assays for Specific Compound Detection

Spectrophotometric and spectrofluorometric assays are relatively simple, rapid, and cost-effective methods often used for the detection and quantification of specific classes of compounds, such as total phenolics and flavonoids, in Chrysanthellum extracts. researchgate.netresearchgate.netredalyc.orgresearchgate.net Spectrophotometry measures the absorbance of light by a sample at specific wavelengths, while spectrofluorometry measures the fluorescence emitted by a sample after excitation with light.

The Folin-Ciocalteu method is a common spectrophotometric assay used to determine the total phenolic content in plant extracts, including Chrysanthellum. redalyc.orgunusida.ac.id This method relies on the reaction of phenolic compounds with a reagent that results in a colored product measurable by a spectrophotometer. redalyc.org Spectrophotometric methods, such as the aluminum chloride method, are also widely used to quantify the total flavonoid content in Chrysanthellum extracts by measuring absorbance at specific wavelengths. mdpi.comresearchgate.netredalyc.org These methods provide a general estimation of the content of these important compound classes, which can be useful for initial screening and comparison of different extracts. researchgate.net

Studies on Chrysanthellum americanum have utilized spectrophotometric methods to determine flavonoid levels and assess antioxidant activity. researchgate.net Colorimetric methods have also been employed to investigate the chemical composition of Chrysanthellum americanum extracts, determining the total content of polyphenols, flavonoids, and proanthocyanidin (B93508) oligomers. researchgate.netresearchgate.net

Method Development and Validation for Reproducible Chemical Analysis

Ensuring the reliability and accuracy of chemical analysis in Chrysanthellum research requires rigorous method development and validation. Method validation is the process of proving that an analytical method is suitable for its intended purpose, ensuring that the results are accurate, precise, specific, and reproducible. ijpbs.comazolifesciences.com Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), detection limit, and quantification limit. ijpbs.comkoreascience.kr

Developing robust analytical methods, particularly for complex plant extracts, involves optimizing parameters such as extraction procedures, chromatographic conditions (mobile phase, column, flow rate), and detection settings. mdpi.comnih.govresearchgate.netijpbs.comkoreascience.kr For instance, studies have focused on optimizing water-based extraction protocols for Chrysanthellum americanum to achieve reproducible yields of bioactive components. researchgate.netmdpi.comresearchgate.net Method validation according to established guidelines, such as those from the AOAC or ICH, is crucial for ensuring the quality control of Chrysanthellum and its related products. ijpbs.comkoreascience.kr

High-performance liquid chromatography (HPLC) methods for the analysis of specific marker compounds in Chrysanthemum species have been developed and validated to ensure their reliability for quality assessment. koreascience.krdntb.gov.ua The repeatability and reproducibility of analytical methods are key indicators of their quality, ensuring that the same results can be obtained under the same conditions (repeatability) or by different laboratories using the same method (reproducibility). azolifesciences.com

Molecular Mechanism Studies of Chrysanthellinae Derived Compounds in Vitro and Computational Approaches

Identification and Characterization of Molecular Targets (e.g., specific enzymes, receptors, signaling proteins)

Studies have identified several potential molecular targets for Chrysanthellum americanum-derived compounds, particularly in the context of their observed biological activities. Pteridine reductase-1 (PTR1) in Leishmania parasites has been identified as a chemotherapeutic target for compounds isolated from C. americanum. researchgate.netnih.gov Specifically, a newly identified compound, chrysanamerine, along with certain flavonoids, demonstrated inhibitory activity against the PTR1 enzyme. researchgate.netnih.gov

Enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, have also been identified as targets. Extracts of C. americanum, particularly the ethyl acetate (B1210297) fraction, have shown inhibitory effects on α-glucosidase. researchgate.netresearchgate.net Chrysanthellin B, a triterpenoid (B12794562) saponin (B1150181) from C. americanum, is noted for its inhibitory effects on digestive enzymes like α-glucosidase.

Furthermore, research suggests that compounds from C. americanum may interact with enzymes related to oxidative stress, such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, influencing their specific activity. nih.gov Acetylcholinesterase and butyrylcholinesterase, enzymes crucial in neurotransmission, have also shown altered activity in the presence of C. americanum aqueous extract. researchgate.net

Ligand-Protein Interaction Analysis using Biophysical and Computational Techniques (e.g., molecular docking, molecular dynamics simulations)

Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the interaction of Chrysanthellum americanum compounds with their potential molecular targets. For instance, molecular docking and MD simulations were used to validate the in vitro anti-leishmanial activity of compounds against PTR1. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Compound 1 (chrysanamerine) showed a strong affinity for the PTR1 binding site with a favorable docking score and formed a stable protein-ligand complex over MD simulations. researchgate.netnih.govresearchgate.netresearchgate.net

Computational studies, including molecular docking, have also been utilized to explore the potential targets of phenolic compounds from C. americanum extracts in the context of antiviral activity, specifically against coronavirus targets like Mpro, RBD, and spike glycoprotein. semanticscholar.org Rutin, a flavonoid found in C. americanum, was identified through molecular docking as potentially having high binding affinity towards these viral targets. semanticscholar.org

These computational approaches provide valuable insights into the potential binding modes and interactions between C. americanum derived compounds and their target proteins at the molecular level.

Modulation of Biochemical Pathways and Cellular Processes (e.g., MAPK pathway, AMPK pathway, apoptosis induction in cell lines)

Chrysanthellum americanum compounds have been observed to modulate various biochemical pathways and cellular processes. Studies indicate the involvement of the MAPK pathway in the effects of related compounds, such as chrysin (B1683763) (a flavonoid found in various plants, including potentially C. americanum), which has been shown to induce apoptosis via the MAPK pathway in certain cancer cell lines. nih.gov While direct evidence for specific C. americanum derived compounds modulating the MAPK pathway was not extensively detailed in the search results, the presence of flavonoids known to affect this pathway suggests a potential link. sdiarticle3.comfrontiersin.orgnih.gov

Apoptosis induction has been observed in cell-based models treated with extracts containing C. americanum compounds. Phenolic extracts have been shown to induce apoptosis in cancer cells, indicated by increased total apoptosis, early apoptosis, and late apoptosis. mdpi.com This apoptosis induction can involve the activation of caspases (caspases 3, 8, and 9) and modulation of pro-apoptotic (P53, Bax) and anti-apoptotic (Bcl-2) genes. mdpi.com The intrinsic apoptotic pathway, involving the Bax/Bcl-2 ratio and c-PARP levels, may be influenced by these compounds. nih.gov

Furthermore, C. americanum extracts have demonstrated effects on pathways related to oxidative stress and inflammation. nih.govamazonaws.comscispace.com They have shown the ability to increase antioxidant enzyme activity and decrease markers of lipid peroxidation. nih.govsdiarticle3.com The anti-inflammatory activity may involve the inhibition of protein denaturation. amazonaws.com

Enzyme Inhibition and Activation Studies (in vitro biochemical assays)

In vitro biochemical assays have been crucial in quantifying the effects of Chrysanthellum americanum compounds on enzyme activity. Studies have evaluated the inhibitory activity of C. americanum extracts and isolated compounds against enzymes like α-glucosidase, α-amylase, and β-galactosidase. researchgate.netresearchgate.net The ethyl acetate extract demonstrated greater inhibitory activity against α-glucosidase compared to α-amylase and β-galactosidase. researchgate.netresearchgate.net Chrysanthellin B has also shown considerable inhibitory effect against α-glucosidase, albeit lower than a standard antidiabetic drug like acarbose.

Enzyme inhibition studies have also focused on targets relevant to specific diseases, such as PTR1 in leishmaniasis. researchgate.netnih.gov Biochemical assays confirmed that chrysanamerine and certain flavonoids inhibit PTR1 activity, with varying potencies measured by IC50 values. researchgate.netnih.gov

In the context of neurological effects, C. americanum aqueous extract has been shown to inhibit acetylcholinesterase and butyrylcholinesterase activities in biochemical analyses. researchgate.net

Here is a table summarizing some enzyme inhibition data:

Compound/ExtractEnzymeIC50 ValueReference
Ethyl acetate extractα-glucosidase164.4 ± 13.3 µg/mL researchgate.netresearchgate.net
Ethyl acetate extractα-amylase2036 ± 0.00 µg/mL researchgate.netresearchgate.net
Ethyl acetate extractβ-galactosidase2436 ± 109 µg/mL researchgate.netresearchgate.net
Chrysanthellin Bα-glucosidase153.5 µg/mL
Chrysanamerine (Compound 1)PTR131.02 ± 2.36 μM researchgate.netnih.govresearchgate.net
Compound 5 (Flavonoid)PTR159.86 ± 3.32 μM researchgate.netnih.govresearchgate.net
Compound 6 (Flavonoid)PTR145.32 ± 3.5 μM researchgate.netnih.govresearchgate.net
Compound 3 (Flavonoid)PTR172.12 ± 1.12 μM researchgate.netnih.govresearchgate.net
Compound 8 (Flavonoid)PTR197.18 ± 1.23 μM researchgate.netnih.govresearchgate.net
Trimethoprim (Positive Control)PTR121.07 ± 1.6 μM researchgate.netnih.govresearchgate.net

Investigation of Gene Expression and Protein Regulation in Cell-Based Models (in vitro)

Investigations into the molecular mechanisms of Chrysanthellum americanum compounds have included examining their effects on gene expression and protein regulation in cell-based models. Studies on apoptosis induction by phenolic extracts have utilized techniques like RT-PCR to trace the mRNA expression of genes involved in the apoptotic pathway, such as caspases 3, 8, and 9, and the pro-apoptotic (P53, Bax) and anti-apoptotic (Bcl-2) genes. mdpi.com Results have indicated that these extracts can noticeably elevate the expression of genes like P53 and Bax, with concomitant activation of caspases, while potentially affecting anti-apoptotic gene expression. mdpi.com

Western blotting has also been employed to analyze the levels of proteins related to apoptosis and signaling pathways, such as the MAPK pathway. nih.gov While the search results specifically mentioned chrysin's effects on p-ERK, p-JNK, and p-p38 levels in MC-3 cells nih.gov, this highlights the type of protein regulation studies that would be relevant for C. americanum derived flavonoids. The modulation of protein levels, including those involved in the intrinsic apoptotic pathway like Bax, Bcl-2, and c-PARP, has been investigated. nih.gov

Further research could delve deeper into the specific effects of isolated C. americanum compounds on the expression and regulation of a wider range of genes and proteins involved in various cellular processes and signaling pathways using techniques like transcriptomics and proteomics in relevant cell models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.